Molecular structure and stereochemistry of (6R,7S)-Cefminox sodium heptahydrate
Molecular structure and stereochemistry of (6R,7S)-Cefminox sodium heptahydrate
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (6R,7S)-Cefminox Sodium Heptahydrate
Foreword: The Architectural Precision of Antibiotics
In the realm of antibacterial therapeutics, the efficacy of a molecule is not merely a function of its chemical composition but is profoundly dictated by its three-dimensional architecture. Stereochemistry, the precise arrangement of atoms in space, is the silent arbiter of biological activity, governing the lock-and-key interactions between a drug and its microbial target. This guide is dedicated to the meticulous exploration of (6R,7S)-Cefminox sodium heptahydrate, a second-generation cephamycin antibiotic.[1][2] We will dissect its molecular framework, rationalize the critical importance of its specific stereoisomeric form, and detail the analytical methodologies required to verify its structural integrity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this potent therapeutic agent.
Core Molecular Framework of Cefminox
Cefminox belongs to the cephamycin subclass of β-lactam antibiotics, distinguished by the presence of a 7α-methoxy group on the cephem nucleus.[1] This core structure is a fusion of a four-membered β-lactam ring and a six-membered dihydrothiazine ring.[3]
The IUPAC name for the active cefminox anion is (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[4]
Key structural features responsible for its biological profile include:
-
The β-Lactam Ring: This strained four-membered ring is the pharmacophore, essential for its antibacterial activity. It mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to acylate and irreversibly inhibit bacterial penicillin-binding proteins (PBPs).[2][5]
-
7α-Methoxy Group: This substitution is a hallmark of cephamycins and provides significant steric hindrance, conferring remarkable stability against hydrolysis by a wide range of bacterial β-lactamase enzymes.[1][6] This stability broadens its spectrum of activity against many resistant strains.[5]
-
C-7β Side Chain: The 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido side chain plays a crucial role in enhancing the molecule's affinity for PBPs and influences its antibacterial spectrum.[2][7]
-
C-3 Side Chain: The (1-methyl-1H-tetrazol-5-yl)thiomethyl group at this position modulates the pharmacokinetic properties of the drug and also contributes to its binding affinity and overall efficacy.[1][7]
Caption: Figure 1: Core Molecular Structure of Cefminox
The Decisive Role of (6R,7S) Stereochemistry
The biological activity of cephalosporins is critically dependent on their stereochemistry.[8] The cefminox molecule possesses several chiral centers, but the absolute configuration at the C6 and C7 positions of the cephem nucleus is paramount for its antibacterial function.
-
C6-(R) Configuration: This configuration is essential for maintaining the structural integrity and reactivity of the fused β-lactam ring system. It correctly orients the backbone of the molecule for subsequent binding.
-
C7-(S) Configuration: This specific arrangement at C7 is crucial for the proper projection of the acylamino side chain. This orientation enables the molecule to fit precisely into the active site of bacterial penicillin-binding proteins (PBPs).[8][9] Any deviation from this (6R,7S) arrangement, for instance to a (6R,7R) or (6S,7R) epimer, results in a dramatic loss of antibacterial potency because the molecule can no longer effectively bind to and inhibit its target enzymes.[10]
Furthermore, the side chain itself contains a chiral center at the amino acid moiety, which has the (S) configuration, corresponding to a D-amino acid structure when considering its relationship to the core.[4] This specific stereochemistry is also vital for optimal interaction with the PBP active site.
Caption: Figure 2: Logical Flow of Stereochemistry-Dependent Activity
The Heptahydrate Crystal Form: Significance for Formulation
Cefminox is administered as a sodium salt to enhance its aqueous solubility for parenteral (intravenous or intramuscular) administration.[1][11] The commercially available form is a heptahydrate, meaning that seven molecules of water are incorporated into the crystal lattice for each molecule of cefminox sodium.[4][12]
The molecular formula for this stable, crystalline solid is C₁₆H₃₄N₇NaO₁₄S₃.[4] These water molecules are not merely surface adsorbates; they form specific hydrogen bonds with the cefminox molecule and the sodium ion, creating a stable, ordered crystal structure. The state of hydration is a critical quality attribute as it directly influences:
-
Stability: The hydrated crystal lattice is often more thermodynamically stable than the anhydrous form, protecting the molecule from degradation.
-
Solubility and Dissolution Rate: The specific crystal form affects how quickly and to what extent the drug dissolves, which is a key parameter for formulation.
-
Hygroscopicity: A stable hydrate is less likely to absorb additional moisture from the environment.
-
Processability: The crystalline nature and particle properties are essential for manufacturing and formulation processes.
The presence and stoichiometry of water can be confirmed by techniques such as Karl Fischer titration, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction.
Experimental Protocols for Structural and Stereochemical Verification
A multi-technique approach is required to unequivocally confirm the identity, purity, structure, and stereochemistry of (6R,7S)-Cefminox sodium heptahydrate.
Purity and Identification via High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reversed-phase HPLC is the cornerstone of quality control for cephalosporins.[13][14] It excels at separating the active pharmaceutical ingredient (API) from process-related impurities, degradation products, and potential diastereomers. The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and resolution for moderately polar molecules like cefminox. The mobile phase, a buffered mixture of water and acetonitrile, is optimized to achieve a balance between retention time and peak shape. UV detection is highly effective due to the strong chromophore of the cephem nucleus.[14]
Protocol: RP-HPLC for Cefminox Purity
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Nucleosil C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[14]
-
Mobile Phase A: 0.04 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 93% Mobile Phase A, 7% Mobile Phase B.[14]
-
Flow Rate: 1.3 mL/min.[14]
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[14]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of (6R,7S)-Cefminox sodium heptahydrate reference standard and dissolve in 10 mL of deionized water to obtain a 1000 µg/mL solution.[15]
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Prepare the test sample (e.g., from a pharmaceutical formulation) to achieve a similar target concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The retention time of the major peak in the sample chromatogram must match that of the reference standard.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Quantification is performed by comparing the peak area of the sample to a calibration curve generated from a series of standards.
-
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm) | Optimal retention for cephalosporins. |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 6.0) | Ensures good peak shape and resolution. |
| Flow Rate | 1.3 mL/min | Provides efficient separation in a reasonable time. |
| Detection | UV at 240 nm | High absorbance wavelength for the cephem nucleus. |
Definitive Structural Elucidation via X-ray Crystallography
Expertise & Causality: Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry at each chiral center. It is the only technique that can directly visualize the positions of the water molecules and their hydrogen bonding network within the heptahydrate crystal.
Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: Dissolve anhydrous cefminox sodium in a suitable solvent system (e.g., water/ethanol mixture) and allow for slow evaporation or vapor diffusion to grow single crystals of the heptahydrate form of sufficient quality. This is a critical and often rate-limiting step.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete dataset of these reflections.
-
Structure Solution: The diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the crystal's unit cell.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates. The absolute configuration is determined using anomalous dispersion effects (Flack parameter).
-
Data Interpretation: The final refined structure confirms the (6R,7S) configuration, the positions of all non-hydrogen atoms, and the location and interactions of the seven water molecules.
Caption: Figure 3: Comprehensive Analytical Workflow for Cefminox
Conclusion
The therapeutic power of (6R,7S)-Cefminox sodium heptahydrate is a direct consequence of its precise and complex molecular architecture. The core cephem nucleus, modified with a 7α-methoxy group, provides a stable and reactive scaffold. However, it is the specific (6R,7S) stereochemistry that governs the molecule's ability to recognize and inhibit its bacterial targets, underscoring the principle that in drug design, three-dimensional structure is inextricably linked to function. The formulation as a sodium heptahydrate ensures the stability and bioavailability required for clinical use. The analytical methods detailed herein provide a robust framework for ensuring that every batch of this life-saving antibiotic meets the exacting structural standards required for safety and efficacy.
References
- Vertex AI Search. (2024, July 17). What is the mechanism of Cefminox Sodium Hydrate?
- Elsevier Science B.V. (2000). Synthesis of cefminox by cell-free extracts of Streptomyces clavuligerus.
- Grokipedia. (n.d.). Cefminox.
- National Center for Biotechnology Information. (n.d.). Cefminox | C16H21N7O7S3 | CID 71141. PubChem.
- PubMed. (2000, January 15). Synthesis of Cefminox by Cell-Free Extracts of Streptomyces Clavuligerus.
- Patsnap Synapse. (2024, June 14). What is Cefminox Sodium Hydrate used for?
- WikEM. (2026, January 27). Cefminox.
- Filo. (2026, February 10). Show me stereochemistry in cephalosporin structure.
- PubMed. (2022, March 15). Stereochemically altered cephalosporins as potent inhibitors of New Delhi metallo-β-lactamases.
- Wikipedia. (n.d.). Discovery and development of cephalosporins.
- National Center for Biotechnology Information. (n.d.). Cefminox Sodium Heptahydrate | C16H34N7NaO14S3 | CID 45356840. PubChem.
- TargetMol. (n.d.). (6R,7S)-Cefminox sodium heptahydrate | Antibiotic.
- Google Patents. (n.d.). CN102643295A - Preparation method of cefminox sodium.
- Google Patents. (n.d.). CN102321100A - Preparation method of cefminox sodium.
- ChemicalBook. (2025, December 17). CEFMINOX SODIUM | 92636-39-0.
- Journal of Antimicrobial Chemotherapy. (n.d.). Review Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents.
- Google Patents. (n.d.). CN106188096A - A kind of new cefminox sodium compound.
- PMC. (n.d.). Recent analytical methods for cephalosporins in biological fluids.
- scicommhub. (n.d.). (6R,7S)-Cefminox (sodium heptahydrate) (Standard).
- Sigma-Aldrich. (n.d.). Cefminox sodium heptahydrate.
- Sigma-Aldrich. (n.d.). (6R,7S)-Cefminox sodium heptahydrate | 92636-39-0.
- PMC - NIH. (n.d.). Stereochemistry of the incorporation of valine methyl groups into methylene groups in cephalosporin C.
- Pharmaffiliates. (n.d.). CAS No : 1351813-81-4 | Product Name : Cefminox Sodium Heptahydrate - API.
- MDPI. (2023, January 20). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent.
- PMC. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment.
- Anagnostics. (n.d.). (6R,7S)-Cefminox (sodium heptahydrate) (Standard).
- TOKU-E. (n.d.). Cefminox Sodium Hydrate.
- Arabian Journal of Chemistry. (2011, May 11). New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations.
- Systematic Reviews in Pharmacy. (2021, February 15). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Cefminox | C16H21N7O7S3 | CID 71141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cefminox Sodium Heptahydrate | C16H34N7NaO14S3 | CID 45356840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 8. Show me stereochemistry in cephalosporin structure | Filo [askfilo.com]
- 9. Stereochemically altered cephalosporins as potent inhibitors of New Delhi metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. wikem.org [wikem.org]
- 12. CN106188096A - A kind of new cefminox sodium compound - Google Patents [patents.google.com]
- 13. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
